

Application Notes and Protocol for the Meta-Decomposition Synthesis of Calcium Pimelate

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Compound of Interest

Compound Name: Calcium pimelate

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Abstract

This document provides a detailed protocol for the synthesis of **calcium pimelate** via a meta-decomposition (double decomposition) reaction. This method offers a straightforward and efficient route to produce **calcium pimelate**, a compound of interest in various fields, including as a nucleating agent in polymers. The protocol is divided into two main stages: the preparation of the sodium pimelate precursor and the subsequent reaction with a calcium salt to yield the final product. This document includes a summary of quantitative data, detailed experimental procedures, and graphical representations of the workflow and reaction mechanism.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of **calcium pimelate**.

Parameter	Value	Remarks
Synthesis Yield	~78%	Based on the neutralization method, a similar high yield is expected for the meta-decomposition reaction.
Purity	>95%	Dependent on the thoroughness of the washing steps to remove soluble byproducts.
Molecular Formula	C ₇ H ₁₀ CaO ₄ [1][2]	
Molecular Weight	198.23 g/mol [2]	
Solubility in Water	Sparingly soluble	Typical for calcium salts of dicarboxylic acids.
Appearance	White solid/powder	

Experimental Protocols

This protocol is divided into two main experimental procedures: the synthesis of sodium pimelate and the subsequent meta-decomposition reaction to form **calcium pimelate**.

Part 1: Synthesis of Sodium Pimelate

This procedure details the preparation of the water-soluble sodium salt of pimelic acid.

Materials:

- Pimelic acid (HOOC(CH₂)₅COOH)
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Deionized water
- Ethanol (optional, for washing)

- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Beakers and graduated cylinders
- pH meter or pH indicator strips
- Buchner funnel and filter paper
- Oven

Procedure:

- **Dissolution of Pimelic Acid:** In a beaker, dissolve a known amount of pimelic acid in a sufficient volume of deionized water. Gentle heating and stirring may be required to facilitate dissolution.
- **Neutralization:** While stirring, slowly add a stoichiometric amount of sodium hydroxide solution or sodium bicarbonate to the pimelic acid solution. Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 7-8, indicating complete neutralization.
- **Precipitation and Isolation (if necessary):** If the sodium pimelate is not readily soluble in the reaction mixture, it may precipitate out. If it remains in solution, the volume can be reduced by evaporation to induce precipitation.
- **Washing:** Collect the precipitated sodium pimelate by vacuum filtration using a Buchner funnel. Wash the solid with small portions of cold deionized water or ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified sodium pimelate in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Part 2: Meta-Decomposition Synthesis of Calcium Pimelate

This procedure describes the reaction of the prepared sodium pimelate with a soluble calcium salt to precipitate the final product.

Materials:

- Sodium pimelate (prepared in Part 1)
- Calcium chloride (CaCl_2)
- Deionized water
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Buchner funnel and filter paper
- Oven

Procedure:

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of sodium pimelate by dissolving a calculated amount of the dried solid from Part 1 in deionized water.
 - Prepare an aqueous solution of calcium chloride with a stoichiometric equivalent amount.
- Precipitation Reaction: While vigorously stirring the sodium pimelate solution, slowly add the calcium chloride solution. A white precipitate of **calcium pimelate** will form immediately.
- Digestion of the Precipitate: Continue stirring the mixture for a period (e.g., 30-60 minutes) to allow for the complete precipitation and aging of the solid. This step can improve the filterability of the precipitate.
- Isolation and Washing: Collect the **calcium pimelate** precipitate by vacuum filtration. Wash the solid thoroughly with several portions of deionized water to remove the sodium chloride byproduct and any unreacted starting materials.

- Drying: Dry the final product in an oven at a suitable temperature (e.g., 100-120 °C) to a constant weight.
- Characterization: The identity and purity of the synthesized **calcium pimelate** can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation of the meta-decomposition synthesis of **calcium pimelate**.

Caption: Experimental workflow for the synthesis of **calcium pimelate**.

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References

- 1. Calcium pimelate | C₇H₁₀CaO₄ | CID 71587031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
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